molecular formula C12H17NO B13651658 3-((2,3-Dihydro-1h-inden-2-yl)amino)propan-1-ol

3-((2,3-Dihydro-1h-inden-2-yl)amino)propan-1-ol

Katalognummer: B13651658
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: IZZVGPBQQPTFLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol is an organic compound that features a unique structure combining an indene moiety with an amino alcohol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol typically involves the reaction of 2,3-dihydro-1H-indene with an appropriate amine and an alcohol. One common method involves the reductive amination of 2,3-dihydro-1H-indene with 3-aminopropanol under hydrogenation conditions using a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with Pd/C or other reducing agents like sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Various reduced derivatives.

    Substitution: Substituted amino alcohols.

Wissenschaftliche Forschungsanwendungen

3-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism by which 3-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The indene moiety can interact with hydrophobic pockets in proteins, while the amino alcohol group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-3-(1H-indol-3-yl)propan-1-ol: Another amino alcohol with a different aromatic moiety.

    1-Indanol: A simpler structure with a hydroxyl group on the indene ring.

    Imidazole derivatives: Compounds with similar biological activities but different core structures.

Uniqueness

3-((2,3-Dihydro-1H-inden-2-yl)amino)propan-1-ol is unique due to its combination of an indene moiety with an amino alcohol, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

3-(2,3-dihydro-1H-inden-2-ylamino)propan-1-ol

InChI

InChI=1S/C12H17NO/c14-7-3-6-13-12-8-10-4-1-2-5-11(10)9-12/h1-2,4-5,12-14H,3,6-9H2

InChI-Schlüssel

IZZVGPBQQPTFLO-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC2=CC=CC=C21)NCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.